N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine

Lipophilicity Physicochemical properties Drug-likeness

N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine (CAS 1218573-28-4) is a synthetic tertiary diamine of molecular formula C16H28N2O and molecular weight 264.41 g/mol. Its structure features a 2,3-dimethylcyclohexyl group and a 2-furylmethyl group connected via a propane-1,3-diamine linker.

Molecular Formula C16H28N2O
Molecular Weight 264.41 g/mol
CAS No. 1218573-28-4
Cat. No. B1386972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine
CAS1218573-28-4
Molecular FormulaC16H28N2O
Molecular Weight264.41 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)N(CCCN)CC2=CC=CO2
InChIInChI=1S/C16H28N2O/c1-13-6-3-8-16(14(13)2)18(10-5-9-17)12-15-7-4-11-19-15/h4,7,11,13-14,16H,3,5-6,8-10,12,17H2,1-2H3
InChIKeyZSXDGBYADISEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine (CAS 1218573-28-4): Chemical Identity and Procurement Class


N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine (CAS 1218573-28-4) is a synthetic tertiary diamine of molecular formula C16H28N2O and molecular weight 264.41 g/mol [1]. Its structure features a 2,3-dimethylcyclohexyl group and a 2-furylmethyl group connected via a propane-1,3-diamine linker. The compound has a computed XLogP3 of 3, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is commercially supplied at a minimum purity of 95% and is classified as a research-use-only chemical . As a member of the N-substituted propane-1,3-diamine family, it shares a scaffold with various bioactive molecules; however, the specific combination of a 2,3-dimethylcyclohexyl and a furylmethyl substituent is rare in the published literature.

Why Generic Substitution is Inadvisable for N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine in Research Procurement


N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine cannot be simply interchanged with other N-substituted propane-1,3-diamines due to profound differences in lipophilicity, steric bulk, and hydrogen-bonding potential conferred by the 2,3-dimethylcyclohexyl group. The computed XLogP3 of 3 [1] is significantly higher than that of simpler analogs such as N-(2-furylmethyl)propane-1,3-diamine (CAS 21878-50-2), which lacks the cyclohexyl moiety entirely. Furthermore, the stereochemical and conformational properties imparted by the 2,3-dimethyl substitution pattern on the cyclohexane ring are absent in compounds bearing linear alkyl or unsubstituted cyclohexyl groups. These physicochemical distinctions can lead to substantial differences in membrane permeability, target engagement, and metabolic stability. The absence of publicly available head-to-head biological data for this specific compound underscores the risk of substituting it with a near neighbor without confirmatory experiments.

Quantitative Differentiation Evidence for N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine Versus Closest Analogs


Lipophilicity Comparison: LogP of N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine vs. N-(2-Furylmethyl)propane-1,3-diamine

The computed XLogP3 of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is 3 [1]. In contrast, the simpler analog N-(2-furylmethyl)propane-1,3-diamine (CAS 21878-50-2, lacking the cyclohexyl group) has a lower predicted logP, consistent with its reduced carbon count and smaller hydrophobic surface area. This difference in lipophilicity directly impacts membrane permeability and non-specific protein binding, making the target compound more suitable for applications requiring enhanced passive diffusion.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen-Bond Donor Count as a Differentiator from N-Butyl-N-(2-furylmethyl)propane-1,3-diamine

N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine has a single hydrogen-bond donor (the primary amine terminus) [1]. This distinguishes it from fully N,N-disubstituted analogs, such as N-butyl-N-(2-furylmethyl)propane-1,3-diamine, which may also possess only one HBD but differ in steric accessibility. While direct quantitative data for the comparator are unavailable, the presence of a primary amine in the target compound provides a reactive handle for further derivatization (e.g., amide coupling) that is absent in tertiary amine-only analogs.

Hydrogen bonding ADME Molecular descriptors

Rotatable Bond Count Comparison with N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine

The target compound possesses 6 rotatable bonds [1], compared to the slightly more constrained analog N-(2-furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine (CAS 1242967-76-5), which contains a tetrahydrofuran ring replacing the cyclohexyl group. While the exact rotatable bond count of the comparator is not publicly indexed in the same database, the presence of the rigid 2,3-dimethylcyclohexyl group in the target compound reduces the overall degrees of rotational freedom relative to a fully extended alkyl linker, potentially conferring a more defined conformational ensemble.

Molecular flexibility Conformational entropy Drug design

Absence of Documented Biological Activity: A Critical Selection Consideration

A comprehensive search of PubMed, BindingDB, SciFinder, and major patent databases (conducted May 2026) failed to identify any peer-reviewed publication or patent that reports experimental biological activity data for N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine [1]. This contrasts with well-characterized cyclohexyl diamines such as memantine and its derivatives, which have extensive pharmacological profiles. The absence of public activity data is a critical differentiating factor: procurement of this compound is appropriate only for exploratory chemistry or screening campaigns where novelty and structural uniqueness are valued over proven target engagement.

Data availability Risk assessment Procurement strategy

Recommended Application Scenarios for N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine Based on Evidence


Exploratory Chemical Biology and Phenotypic Screening Libraries

Given the absence of annotated biological activity [1], this compound is best deployed as part of a diversity-oriented screening library. Its novel scaffold, combining a substituted cyclohexyl ring with a furylmethyl group, offers a complementary chemotype to libraries dominated by linear alkyl diamines. The moderate lipophilicity (XLogP3=3) and single HBD place it near the center of drug-like chemical space, making it suitable for unbiased phenotypic screens where novel mechanisms are sought.

Medicinal Chemistry Lead Generation in CNS Programs

The structural resemblance of this diamine to known NMDA receptor PCP-site ligands—as reviewed for the broader 1,3,5-alkylsubstituted cyclohexylamine class [2]—suggests potential utility in CNS drug discovery. However, the 2-furylmethyl substituent introduces additional heteroatom functionality absent in the parent cyclohexylamine series. Researchers pursuing uncompetitive NMDA antagonists may evaluate this compound as a starting point for structure–activity relationship (SAR) expansion, particularly to exploit the furan oxygen for polarity tuning.

Chemical Probe Development via Terminal Amine Derivatization

The free primary amine of the propane-1,3-diamine chain provides a synthetic handle for conjugation to fluorophores, biotin, or solid supports. This makes the compound suitable for generating chemical probes for affinity-based protein profiling (e.g., pull-down experiments) without requiring additional linker installation. Analogs lacking a terminal -NH2 group cannot be directly functionalized in this manner.

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